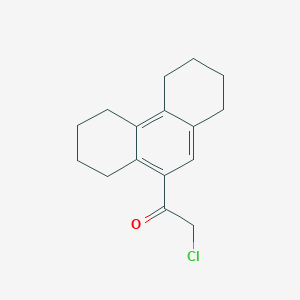

![molecular formula C17H23FN2O2 B1463018 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine] CAS No. 858351-47-0](/img/structure/B1463018.png)

1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]

Overview

Description

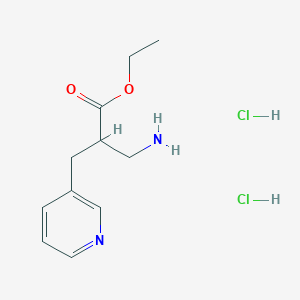

“1-Boc-5-Fluorospiro[indoline-3,4’-piperidine]” is a chemical compound with the CAS Number 858351-47-0 . It has a molecular formula of C17H23FN2O2 . The compound is also known as "tert-butyl 5-fluorospiro [2H-indole-3,4’-piperidine]-1-carboxylate hydrochloride" .

Molecular Structure Analysis

The InChI code for “1-Boc-5-Fluorospiro[indoline-3,4’-piperidine]” is 1S/C12H15FN2/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 . This code provides a specific representation of the molecular structure of the compound.

Physical And Chemical Properties Analysis

“1-Boc-5-Fluorospiro[indoline-3,4’-piperidine]” has a molecular weight of 206.26 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Potent c-Met/ALK Inhibitors

Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been explored for their in vitro/in vivo pharmacological and antitumor assays, showcasing significant tumor growth inhibitions in human gastric carcinoma xenograft models due to their potent, selective inhibition of c-Met/ALK dual inhibitors (Li et al., 2013).

Anti-tumor Activity

Derivatives of 1'-methylspiro[indoline-3,4'-piperidine] have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, with some compounds showing high potency. This highlights the potential of these compounds as anti-tumor agents, supported by molecular docking studies that suggest strong affinity and appropriate binding poses on target proteins (Li et al., 2020).

Innovative Synthetic Methods

The guanidinium hypoiodite-catalyzed intramolecular oxidative coupling of oxindoles with β-dicarbonyls has been reported to afford spiro-coupling products, including spiro[indoline-3,4'-piperidines], in moderate to excellent yields. This method also extends to asymmetric syntheses, providing optically active spiro[indoline-3,4'-piperidines] and highlighting the structural motif's presence in biologically active compounds (Sugimoto et al., 2023).

Diastereoselective Syntheses

Spiro[indoline-3,4'-pyridin]-2-yl)carbamates have been synthesized via AgOTf/PPh3-catalyzed tandem cyclization, demonstrating an efficient strategy for accessing a variety of spiro[indoline-3,4'-piperidine] derivatives. This underscores the structural scaffold's significance in the development of polycyclic indole alkaloids with diverse bioactivities (Liang et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name |

tert-butyl 5-fluorospiro[2H-indole-3,4'-piperidine]-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23FN2O2/c1-16(2,3)22-15(21)20-11-17(6-8-19-9-7-17)13-10-12(18)4-5-14(13)20/h4-5,10,19H,6-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKKXSAFDWGFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CCNCC2)C3=C1C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678299 | |

| Record name | tert-Butyl 5-fluorospiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

858351-47-0 | |

| Record name | tert-Butyl 5-fluorospiro[indole-3,4'-piperidine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Fluorophenyl)sulfanyl]formonitrile](/img/structure/B1462943.png)

![[5-(Methoxymethyl)-2-thienyl]boronic acid](/img/structure/B1462944.png)

![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)

![tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1462958.png)